Preracemosol A
Description
Preracemosol A (C₂₁H₂₆O₄; molecular weight 342.44 g/mol) is a bibenzyl derivative first isolated from the roots of Bauhinia malabarica (Malabar orchid tree) . Its isolation marked the first discovery of bibenzyl derivatives within the Bauhinia genus, highlighting its significance in natural product chemistry .
Properties
Molecular Formula |
C21H26O4 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-[2-[5-hydroxy-3-methoxy-4-methyl-2-(3-methylbut-2-enyl)phenyl]ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C21H26O4/c1-13(2)8-11-17-16(12-19(23)14(3)21(17)25-4)10-9-15-6-5-7-18(22)20(15)24/h5-8,12,22-24H,9-11H2,1-4H3 |
InChI Key |
UOIFCEAENREHJA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C(=C1OC)CC=C(C)C)CCC2=C(C(=CC=C2)O)O)O |
Canonical SMILES |
CC1=C(C=C(C(=C1OC)CC=C(C)C)CCC2=C(C(=CC=C2)O)O)O |
Synonyms |
preracemosol A |
Origin of Product |
United States |
Comparison with Similar Compounds
Preracemosol B
- Structure and Source : Preracemosol B (C₂₁H₂₆O₄), a structural isomer of this compound, is also a bibenzyl derivative isolated from B. malabarica roots .
- Biogenetic Role: this compound and B are proposed precursors to tetracyclic phenolic compounds like Racemosol through oxidative cyclization of a stilbene precursor (compound 62) .
Racemosol
- Structure and Source: Racemosol (C₂₀H₂₂O₅) is a tetracyclic phenolic compound first isolated from B. malabarica . Unlike the bibenzyl structure of this compound, Racemosol features a fused tetracyclic core.
- Pharmacology : Racemosol and its derivatives (e.g., demethylracemosol) are associated with antifungal properties, contrasting with this compound’s antimalarial focus .
- Biogenetic Link : Racemosol is hypothesized to form via cyclization of the same stilbene precursor (compound 62) that generates this compound and B, emphasizing shared biosynthesis pathways .
Preotostegindiol
Structural and Functional Data Table
Key Research Findings
Biosynthetic Pathways: this compound and B are critical intermediates in the proposed biogenesis of tetracyclic compounds like Racemosol, linking stilbene derivatives to complex phenolic structures .
Activity Divergence : Despite shared biosynthesis, this compound (antimalarial) and Racemosol (antifungal) exhibit distinct pharmacological profiles, suggesting functional diversification during structural evolution .
Structural-Activity Insights : The bibenzyl scaffold of this compound may favor antimalarial activity, while tetracyclic systems (e.g., Racemosol) enhance antifungal properties, highlighting the role of ring cyclization in bioactivity .
Q & A
Basic Research Questions
Q. What methodologies are recommended for isolating and characterizing Preracemosol A from natural sources?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (CC) or HPLC. Characterization requires spectroscopic methods:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for protons (¹H-NMR) and carbons (¹³C-NMR) to map the molecular structure.
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
- UV-Vis and IR Spectroscopy : Identify functional groups and conjugated systems.
- Example Table :
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
- Methodological Answer : Prioritize assays aligned with hypothesized mechanisms (e.g., anticancer, antimicrobial):
- Cell Viability Assays : MTT or XTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Enzyme Inhibition Studies : Fluorescence-based assays for target enzymes (e.g., kinases, proteases).
- Dose-Response Curves : Use triplicate measurements and statistical software (e.g., GraphPad Prism) for EC₅₀/IC₅₀ determination.
- Include negative controls (e.g., DMSO) and validate with reference compounds .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the molecular mechanisms of this compound?
- Methodological Answer :
- Gene Knockout/CRISPR Models : Compare wild-type vs. knockout cell lines to identify target pathways.
- Molecular Docking Simulations : Use software like AutoDock Vina to predict binding affinities to protein targets (e.g., PDB structures).
- Transcriptomic/Proteomic Profiling : RNA-seq or LC-MS/MS to quantify expression changes post-treatment.
- Validation : Confirm findings with Western blotting or qPCR for key biomarkers.
- Document computational parameters (e.g., force fields, grid sizes) and experimental replicates .
Q. How should contradictory data in this compound studies be analyzed and resolved?
- Methodological Answer :
- Statistical Validation : Apply ANOVA or t-tests to assess significance; report p-values and confidence intervals.
- Source Identification : Check for batch variability (e.g., compound purity via HPLC), biological replicates, or instrumentation calibration.
- Alternative Models : Replicate experiments in distinct cell lines or animal models (e.g., zebrafish vs. murine).
- Multi-Technique Corroboration : Combine NMR, X-ray crystallography, and synthetic analogs to resolve structural ambiguities .
Q. What are best practices for presenting spectroscopic and bioactivity data in manuscripts?
- Methodological Answer :
- Tables : Include NMR shifts (δ ppm), coupling constants (J in Hz), and MS m/z values. Example:
| Proton (¹H) | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H-3 | 6.25 | d (J=8.2 Hz) | Olefinic proton |
- Figures : Use high-resolution spectra with labeled peaks; highlight key bioactivity results in dose-response graphs.
- Supplementary Data : Upload raw spectra, crystallographic data (CIF files), and statistical scripts to repositories like Zenodo .
Q. How can researchers ensure reproducibility in this compound synthesis or extraction protocols?
- Methodological Answer :
- Detailed Protocols : Specify solvents, temperatures, and equipment (e.g., "HPLC-grade acetonitrile, Agilent 1260 Infinity II system").
- Analytical Controls : Monitor reaction progress via TLC or LC-MS at intermediate steps.
- Batch Documentation : Record storage conditions (e.g., -80°C, argon atmosphere) and purity thresholds (e.g., ≥95% by HPLC) .
Methodological Frameworks
Q. How to formulate a PICOT-style research question for this compound studies?
- Methodological Answer :
- Population (P) : Define the biological system (e.g., "triple-negative breast cancer cells").
- Intervention (I) : Specify this compound treatment (e.g., "10 μM dose over 48h").
- Comparison (C) : Use controls (e.g., "untreated cells or paclitaxel as a positive control").
- Outcome (O) : Measure endpoints (e.g., "apoptosis rate via Annexin V staining").
- Time (T) : Define duration (e.g., "48-hour exposure").
Example: "In TNBC cells (P), how does 10 μM this compound (I) compared to paclitaxel (C) affect apoptosis (O) over 48h (T)?" .
Q. How to integrate this compound findings into broader scientific contexts?
- Methodological Answer :
- Literature Synthesis : Compare results with structurally similar compounds (e.g., other diterpenes) in Discussion sections.
- Mechanistic Hypotheses : Propose signaling pathways (e.g., "ROS-mediated apoptosis via Nrf2 inhibition") for future validation.
- Clinical Relevance : Highlight potential applications (e.g., "adjuvant therapy for resistant cancers") while acknowledging limitations (e.g., in vivo toxicity) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
